N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide
Description
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide is a synthetic compound characterized by a benzo[b]thiophene core substituted with a 2-hydroxypropylamine side chain and a 4-isopropoxybenzamide moiety. Its structure combines aromatic heterocyclic (benzothiophene) and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-14(2)25-17-10-8-15(9-11-17)20(23)22-13-21(3,24)19-12-16-6-4-5-7-18(16)26-19/h4-12,14,24H,13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQZVCNUEWQCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the Pd-catalyzed coupling reactions and electrophilic cyclization reactions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, and the isopropoxybenzamide moiety can be attached through an amide coupling reaction using reagents such as EDCI or HATU in the presence of a base like DIPEA .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The benzothiophene ring can be reduced under hydrogenation conditions using catalysts like Pd/C.
Substitution: The isopropoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Pd/C (Palladium on carbon), H2 (Hydrogen gas)
Substitution: NaH (Sodium hydride), various nucleophiles
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Hydrogenated benzothiophene derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzothiophene moiety is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiophene-Based Acrylonitrile Derivatives
Compounds such as Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31) and Z/E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32–33) share the benzo[b]thiophene core but differ in their substituents (acrylonitrile vs. benzamide) and methoxy groups. These derivatives exhibit potent anticancer activity, with GI50 values ranging from <10 to >100 nM against 60 human cancer cell lines. Their efficacy is attributed to tubulin polymerization inhibition and evasion of P-glycoprotein-mediated drug resistance . In contrast, the target compound’s 4-isopropoxybenzamide group may enhance solubility or alter target specificity compared to the acrylonitrile group in derivatives 31–33.
Triazole-Thione Derivatives with Sulfonyl and Halogen Substituents
Compounds 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) feature a triazole-thione scaffold instead of a benzamide but retain sulfonyl and halogen substituents. These compounds demonstrate tautomeric stability in the thione form, confirmed by IR and NMR spectroscopy .
Cyclopenta[b]thiophene Derivatives
Derivatives like 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide) incorporate fused cyclopenta-thiophene systems. These compounds exhibit antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition . The target compound’s benzamide group may offer different hydrogen-bonding interactions compared to the sulfamoyl and pyrimidine groups in derivative 24.
Key Structural and Functional Differences
Research Implications and Gaps
- Pharmacological Potential: The target compound’s benzamide group may improve metabolic stability compared to acrylonitrile derivatives but requires empirical validation .
- Synthetic Feasibility : outlines robust protocols for characterizing thione tautomers via IR and NMR, which could guide quality control for the target compound .
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzo[b]thiophene moiety linked to a hydroxypropyl group and an isopropoxybenzamide. Its molecular formula is , which indicates the presence of nitrogen, oxygen, and sulfur atoms that may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiophene, including compounds similar to this compound, exhibit significant antitumor properties. For example, research on related compounds has shown their effectiveness in inhibiting the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) with IC50 values ranging from 0.85 µM to 6.75 µM in two-dimensional assays .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 8 | A549 | 6.75 ± 0.19 |
| Compound 9 | HCC827 | 6.26 ± 0.33 |
| Compound 15 | NCI-H358 | 6.48 ± 0.11 |
These findings suggest that modifications in the chemical structure can enhance the antitumor efficacy of related compounds.
Antimicrobial Activity
In addition to antitumor effects, benzothiophene derivatives have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain derivatives possess promising antibacterial properties when tested against Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines .
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses exist:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : Some studies indicate that benzothiophene derivatives can bind to DNA, potentially disrupting replication and transcription processes crucial for cancer cell survival .
- Receptor Modulation : The compound may interact with various cellular receptors, modulating signaling pathways associated with cell growth and apoptosis.
Case Studies
A notable study focused on the synthesis and biological evaluation of novel benzothiophene derivatives demonstrated their potential as antitumor agents. The results highlighted that while some compounds exhibited selective toxicity towards cancer cells, others affected normal fibroblast cells as well . This dual activity raises concerns regarding dose-limiting toxicities in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling benzo[b]thiophene derivatives with hydroxypropyl intermediates followed by amidation. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt under inert atmospheres (Ar/N₂) to minimize side reactions .
- Hydroxyl group protection : Employ tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent undesired reactivity during synthesis .
- Optimization : Monitor reaction progress via TLC and adjust parameters (temperature, solvent polarity, pH) to maximize yield. For example, refluxing in THF at 60°C for 12 hours improved yields in analogous compounds .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the isopropoxy group (δ ~1.2–1.4 ppm for CH₃) and benzo[b]thiophene protons (aromatic region δ 7.0–8.5 ppm). Compare with computed spectra from density functional theory (DFT) for validation .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 359.42) and fragments .
- X-ray Crystallography : For crystalline derivatives, SHELX software refines unit cell parameters and hydrogen-bonding networks .
Q. How can computational models predict the compound's electronic properties and solvation effects?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculates HOMO-LUMO gaps, polarizability, and dipole moments. Exact exchange terms improve accuracy for thermochemical properties .
- Solvation Models : The Conductor-like Polarizable Continuum Model (C-PCM) predicts solvation energies and solvent-dependent electronic transitions (e.g., λₘₐₓ shifts in UV-Vis) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
- Validation Workflow :
Re-optimize computational parameters (e.g., basis sets, solvent radii in PCM) .
Cross-reference with hybrid functionals (e.g., CAM-B3LYP) for excited-state properties .
Use experimental NMR chemical shifts to refine DFT-derived magnetic shielding tensors .
- Example: A 0.3 ppm deviation in ¹H NMR may arise from solvent effects not modeled in gas-phase DFT .
Q. What strategies mitigate side reactions during the synthesis of structurally similar benzamide derivatives?
- Methodological Answer :
- Competitive Pathways :
- Hydrolysis : Avoid aqueous conditions during amidation; use anhydrous solvents (e.g., DCM, DMF) .
- Oxidation : Protect hydroxyl groups with TBS or employ reducing agents (e.g., NaBH₄) in protic environments .
- Reaction Monitoring : Use in-situ IR spectroscopy to track carbonyl intermediates and quench reactions at >90% conversion .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationships (SAR) :
Analyze hydrogen-bonding motifs (e.g., benzo[b]thiophene S···O interactions) using SHELXL-refined structures .
Modify substituents (e.g., isopropoxy → methoxy) to enhance ligand-receptor binding, guided by molecular docking .
- Torsion Angle Adjustments : Substituents at the hydroxypropyl moiety influence dihedral angles, affecting membrane permeability .
Q. What experimental and computational approaches validate the compound's stability under biological conditions?
- Methodological Answer :
- In Vitro Stability Assays :
- Plasma Stability : Incubate with human plasma (37°C, pH 7.4) and quantify degradation via LC-MS .
- Metabolic Stability : Use liver microsomes to identify CYP450-mediated oxidation sites .
- Computational Prediction : QM/MM simulations model hydrolysis pathways at physiological pH .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound?
- Methodological Answer :
- Empirical Testing :
Use standardized shake-flask methods with buffers (PBS, pH 7.4) and organic cosolvents (DMSO ≤1%) .
Validate via UV-Vis spectrophotometry at λₘₐₓ (e.g., 270 nm for benzo[b]thiophene).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
